molecular formula C8H7N3O3 B1403281 methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate CAS No. 1269822-95-8

methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate

Cat. No.: B1403281
CAS No.: 1269822-95-8
M. Wt: 193.16 g/mol
InChI Key: XQPIHCJCVMUUNB-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyridazine ring, forming a unique structure that has garnered interest in various fields of scientific research due to its potential biological activities.

Biochemical Analysis

Biochemical Properties

Methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways . For instance, it can interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in apoptosis and cell proliferation. Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access . This inhibition can lead to downstream effects on cellular processes, such as cell cycle arrest or apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biochemical activity. Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage is required to achieve a significant biochemical response without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can inhibit key enzymes in metabolic pathways, leading to changes in metabolite levels and energy production. For example, it has been shown to inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, resulting in altered metabolic flux and reduced energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are critical for its biochemical activity, as they determine its availability to interact with target biomolecules.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with transcription factors or to the mitochondria to inhibit metabolic enzymes. The subcellular localization of this compound influences its ability to modulate cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. Intramolecular cyclization of these intermediates, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), yields the desired pyrrolopyrazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

Methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, make it a candidate for biological studies.

    Medicine: Its unique structure and potential biological activities suggest it could be explored for drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action for methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate is not well-documented. like other nitrogen-containing heterocycles, it may interact with various biological targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyl and ester functional groups. This combination of features can lead to distinct chemical reactivity and biological activity profiles compared to other similar compounds.

Properties

IUPAC Name

methyl 4-oxo-1,7-dihydropyrrolo[2,3-c]pyridazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8(13)5-2-4-6(12)3-9-11-7(4)10-5/h2-3H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPIHCJCVMUUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)NN=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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